4-(ethoxymethoxy)-2-methylaniline
Description
This compound is structurally characterized by its ether-linked ethoxy-methoxy chain, which distinguishes it from simpler methoxy- or ethoxy-substituted analogs. The ethoxymethoxy group likely enhances solubility in organic solvents compared to shorter-chain ethers, making it a candidate for specialized organic synthesis or pharmaceutical intermediates.
Properties
CAS No. |
1486241-01-3 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-(ethoxymethoxy)-2-methylaniline |
InChI |
InChI=1S/C10H15NO2/c1-3-12-7-13-9-4-5-10(11)8(2)6-9/h4-6H,3,7,11H2,1-2H3 |
InChI Key |
QKGOWLACRNCBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC1=CC(=C(C=C1)N)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethoxymethoxy)-2-methylaniline typically involves the reaction of 2-methylaniline with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods
In an industrial setting, the production of 4-(ethoxymethoxy)-2-methylaniline can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethoxy)-2-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The ethoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Ethoxymethoxy)-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(ethoxymethoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, leading to changes in cellular functions.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares 4-(ethoxymethoxy)-2-methylaniline with key analogs based on substituents, molecular weight, and physical properties:
Key Observations :
- Substituent Effects: Ether Chains: The ethoxymethoxy group in the target compound increases molecular weight and steric bulk compared to 4-methoxy-2-methylaniline. Similar molecular weights are observed in 4-(3-methoxypropoxy)-2-methylaniline, but the longer chain in the latter may reduce volatility (higher boiling point) . Electron-Withdrawing Groups: The nitro group in 4-methoxy-5-methyl-2-nitroaniline decreases basicity compared to the amine group in other analogs, altering reactivity in electrophilic substitution reactions .
Biological Activity
4-(Ethoxymethoxy)-2-methylaniline is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : 4-(ethoxymethoxy)-2-methylaniline
- Molecular Formula : C11H15NO3
- Molecular Weight : 211.25 g/mol
- CAS Number : Not readily available in the provided sources.
The biological activity of 4-(ethoxymethoxy)-2-methylaniline is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in biochemical pathways. The compound may act as an inhibitor or modulator, influencing cellular processes such as signal transduction and metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of methylaniline compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to 4-(ethoxymethoxy)-2-methylaniline have shown effectiveness against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4-(Ethoxymethoxy)-2-methylaniline | TBD | E. coli |
| Compound A (similar structure) | 4 | K. pneumoniae |
| Compound B (similar structure) | 8 | Staphylococcus aureus |
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of 4-(ethoxymethoxy)-2-methylaniline. The compound's effects on human cell lines suggest a moderate cytotoxic effect at higher concentrations, which necessitates further investigation into its therapeutic index.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that a series of methylaniline derivatives, including 4-(ethoxymethoxy)-2-methylaniline, were screened for antimicrobial activity. The results indicated that these compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria, with specific attention to their structure-activity relationships (SAR) .
- Pharmacological Profiling : Another investigation focused on the pharmacological profiling of methylaniline derivatives highlighted their potential as enzyme inhibitors. The study utilized biochemical assays to determine the IC50 values for various targets, indicating that modifications in the side chains significantly influenced their inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
